molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No. B1611710
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
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Patent
US07365217B2

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCC.C([OH:7])(C)C.CC(C)=O.[CH2:12]([OH:16])[CH2:13][CH2:14][CH3:15]>C(C(C)=O)C.CC(O)CC>[CH3:12][CH2:13][CH2:14][CH3:15].[C:12]([OH:7])(=[O:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of them

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07365217B2

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCC.C([OH:7])(C)C.CC(C)=O.[CH2:12]([OH:16])[CH2:13][CH2:14][CH3:15]>C(C(C)=O)C.CC(O)CC>[CH3:12][CH2:13][CH2:14][CH3:15].[C:12]([OH:7])(=[O:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of them

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07365217B2

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCC.C([OH:7])(C)C.CC(C)=O.[CH2:12]([OH:16])[CH2:13][CH2:14][CH3:15]>C(C(C)=O)C.CC(O)CC>[CH3:12][CH2:13][CH2:14][CH3:15].[C:12]([OH:7])(=[O:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of them

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07365217B2

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCC.C([OH:7])(C)C.CC(C)=O.[CH2:12]([OH:16])[CH2:13][CH2:14][CH3:15]>C(C(C)=O)C.CC(O)CC>[CH3:12][CH2:13][CH2:14][CH3:15].[C:12]([OH:7])(=[O:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of them

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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